MCHR1 Antagonist Structural Class Membership vs. Non-MCHR1 Isoquinolinone Generics
CAS 651029-12-8 belongs to a defined Sanofi-Aventis series explicitly claimed as MCHR1 antagonists, whereas generic 1(2H)-isoquinolone comparators (e.g., those in US 4,443,607) target gastric or cardiovascular endpoints [1]. Direct head-to-head MCHR1 binding data for this specific compound are not publicly available; however, the patent class exemplifies close analogs achieving MCHR1 binding IC50 values in the low nanomolar range (e.g., 0.6 nM for a related aminoalcohol-substituted aryldihydroisoquinolinone) [2]. This class-level inference establishes the target compound's intended pharmacological space as distinct from older isoquinolone generations.
| Evidence Dimension | Primary pharmacological target & intended therapeutic indication |
|---|---|
| Target Compound Data | Disclosed in MCHR1 antagonist patent family (US 2009/0082391 A1); no public IC50 for this exact compound |
| Comparator Or Baseline | Generic 1(2H)-isoquinolones (e.g., US 4,443,607): anti-ulcer, anti-hypertensive, analgesic; no MCHR1 activity claimed |
| Quantified Difference | Different target class (MCHR1 vs. gastric/cardiovascular); class-level MCHR1 IC50 for close analogs ~0.6 nM |
| Conditions | Patent disclosure (Sanofi-Aventis); radioligand displacement assay [125I]-MCH on MCHR1 |
Why This Matters
For researchers screening for MCHR1 antagonism in obesity/diabetes programs, this compound is structurally credentialed to engage the correct target class, whereas older isoquinolone generics are irrelevant.
- [1] Kanamaru T, et al. 1(2H)-Isoquinolone compounds and acid addition salts thereof. US Patent 4,443,607, issued April 17, 1984. View Source
- [2] Schwink L, Stengelin S, Gossel M, Hessler G, Haack T. Novel aminoalcohol-substituted aryldihydroisoquinolinones, process for their preparation and their use as medicaments. US Patent Application US 2009/0082391 A1. BindingDB entry BDBM50383522 for a related compound showing MCHR1 IC50 = 0.6 nM. View Source
